

Application Notes and Protocols for Chemotaxis Inhibition Assay Using CCX140

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Compound of Interest

Compound Name: *Ilacirnon*

Cat. No.: *B1668749*

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Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune responses, and cancer metastasis. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation.^{[1][2]} Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory and autoimmune diseases, as well as cancer.^{[2][3]} CCX140, also known as **Ilacirnon**, is a potent and selective antagonist of the CCR2 receptor, making it a valuable tool for studying the effects of CCR2 inhibition on monocyte chemotaxis and a potential therapeutic agent.^{[1][4][5]} These application notes provide a detailed protocol for performing a chemotaxis inhibition assay using CCX140 with a human monocytic cell line.

Principle of the Assay

This assay utilizes a Boyden chamber system, or a similar transwell migration assay, to measure the in vitro chemotactic response of monocytic cells towards the chemokine CCL2.^[6] ^[7] The inhibitory effect of CCX140 on this migration is then quantified. Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains CCL2, creating a chemoattractant gradient. In the presence of CCX140, the binding of

CCL2 to CCR2 on the monocytes is blocked, leading to a dose-dependent inhibition of cell migration through the membrane. The number of migrated cells is quantified to determine the inhibitory potency of CCX140.

Quantitative Data Summary

The inhibitory activity of CCX140 on CCR2-mediated chemotaxis has been characterized in various studies. The following tables summarize the key quantitative data for CCX140.

Table 1: In Vitro Inhibitory Activity of CCX140 on Human Monocyte Chemotaxis

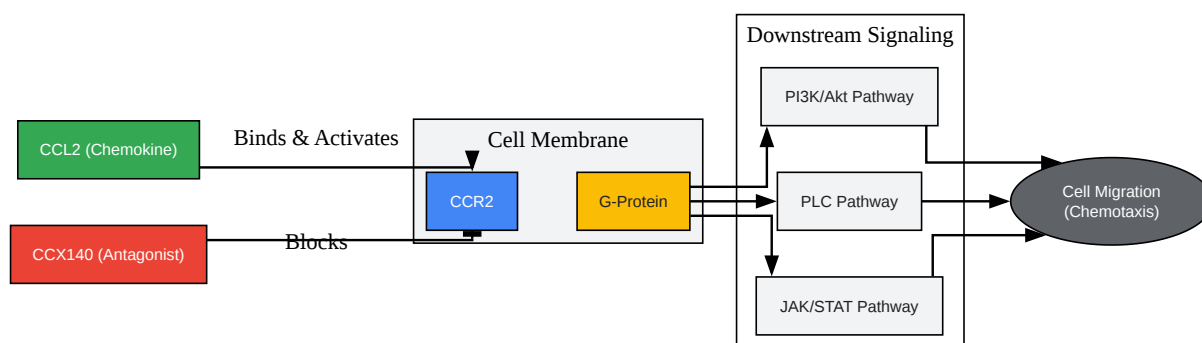
Assay Type	Chemoattractant	Cell Type	Assay Conditions	IC50 Value	Reference
Chemotaxis	CCL2 (0.1 nM)	Human Monocytes	Buffer	8 nM	[4] [5]
Chemotaxis	CCL2	Human Monocytes	100% Human Serum	200 nM	[4] [5]
Chemotaxis	CCL7 (MCP-3)	Human Monocytes	100% Human Serum	250 nM (A ₂ value)	[4]
Chemotaxis	CCL8 (MCP-2)	Human Monocytes	100% Human Serum	180 nM (A ₂ value)	[4]
Chemotaxis	CCL13 (MCP-4)	Human Monocytes	100% Human Serum	280 nM (A ₂ value)	[4]

Table 2: Binding Affinity and Calcium Mobilization Inhibition by CCX140

Assay Type	Ligand	Cell Type	Parameter	Value	Reference
Radioligand Binding	^{125}I -CCL2	Human Monocytes	IC50	17 nM	[4][5]
Calcium Mobilization	CCL2 (5 nM)	Human Monocytes	IC50	3 nM	[4][5]
Saturation Binding	^3H CCX140	Human Monocytes	Kd	2.3 nM	[5]

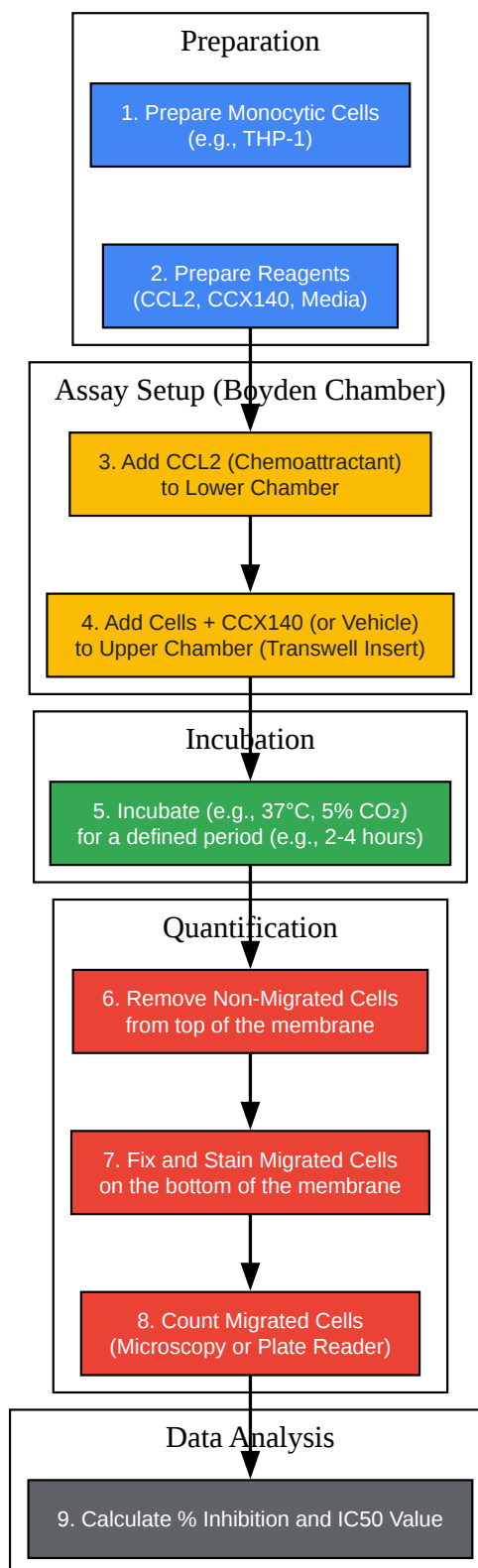
Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.



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CCR2 Signaling Pathway Inhibition by CCX140



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Chemotaxis Inhibition Assay Workflow

Experimental Protocols

Materials and Reagents

- Cell Line: Human monocytic cell line (e.g., THP-1).
- CCX140: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
- Recombinant Human CCL2 (MCP-1): Prepare a stock solution (e.g., 100 µg/mL in sterile PBS containing 0.1% BSA) and store at -20°C or -80°C.
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).
- Boyden Chamber/Transwell Inserts: 24-well plate with inserts having a 5 µm pore size polycarbonate membrane.
- Staining Solution: Diff-Quik or a solution of 0.1% crystal violet in 20% methanol.
- Fixation Solution: 4% paraformaldehyde or 100% methanol.
- Extraction Solution (for crystal violet): 10% acetic acid.
- Phosphate-Buffered Saline (PBS)
- Trypan Blue Solution
- Hemocytometer or automated cell counter

Protocol: Chemotaxis Inhibition Assay

- Cell Culture and Preparation:
 - Culture THP-1 cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO₂.
 - On the day of the assay, harvest cells in the logarithmic growth phase.

- Wash the cells once with PBS and resuspend in assay medium.
- Determine cell viability and concentration using trypan blue and a hemocytometer. Adjust the cell suspension to a final concentration of 1×10^6 cells/mL in assay medium.
- Assay Setup:
 - Prepare serial dilutions of CCL2 in assay medium. A final concentration of 10 ng/mL in the lower chamber is a good starting point, but should be optimized for the specific cell line.
 - Add 600 μ L of the CCL2 dilution (or assay medium for the negative control) to the lower wells of the 24-well plate.
 - Prepare serial dilutions of CCX140 in assay medium.
 - In separate tubes, mix 100 μ L of the cell suspension (1×10^5 cells) with 100 μ L of the CCX140 dilutions (or vehicle control, e.g., 0.1% DMSO). This results in a final cell density of 5×10^5 cells/mL in the presence of the inhibitor.
 - Pre-incubate the cell-inhibitor mixture for 15-30 minutes at room temperature.
 - Place the transwell inserts into the wells of the 24-well plate.
 - Add 200 μ L of the cell-inhibitor mixture to the upper chamber of each insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically to allow for significant migration towards the chemoattractant without saturation.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the transwell inserts from the plate.
 - Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

- Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 10 minutes.
- Stain the fixed cells by immersing the insert in staining solution for 10-15 minutes.
- Gently wash the inserts with deionized water to remove excess stain and allow them to air dry.
- Count the number of migrated cells in several (e.g., 5-10) high-power fields under a microscope. Average the counts for each replicate.
- Alternatively, for quantification with a plate reader, elute the crystal violet stain from the membrane by incubating the insert in 200 µL of extraction solution for 15 minutes. Transfer the eluate to a 96-well plate and measure the absorbance at 570 nm.
- Data Analysis:
 - Calculate Percent Inhibition:
 - $\% \text{ Inhibition} = [1 - (\text{Number of cells migrated with inhibitor} - \text{Spontaneous migration}) / (\text{CCL2-induced migration} - \text{Spontaneous migration})] \times 100$
 - Spontaneous migration is the number of cells migrated in the absence of CCL2.
 - CCL2-induced migration is the number of cells migrated in the presence of CCL2 and the vehicle control.
 - Determine IC50 Value:
 - Plot the percent inhibition against the logarithm of the CCX140 concentration.
 - Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of CCX140 that inhibits 50% of the CCL2-induced cell migration.[\[8\]](#)

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory effect of CCX140 on CCR2-mediated chemotaxis. By following this detailed methodology, researchers can reliably quantify the potency of CCX140 and similar compounds, aiding in the investigation of the CCL2/CCR2 signaling axis and the development of novel anti-inflammatory therapeutics. The provided quantitative data and diagrams offer a solid foundation for experimental design and data interpretation in this field.

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